

"Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" solubility in common lab solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate*

Cat. No.: *B140357*

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate** (CAS Number: 334952-07-7). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's molecular structure and provides a detailed experimental protocol for determining its solubility in common laboratory solvents.

Compound Overview

- IUPAC Name: **methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate**^[1]
- CAS Number: 334952-07-7^[2]
- Molecular Formula: C₁₁H₁₁NO₆^[2]
- Molecular Weight: 253.21 g/mol ^[2]
- Physical Form: Solid (Beige crystalline powder)^[3]

- Melting Point: 77°C[3]

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[4] The molecular structure of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate** contains both polar and non-polar regions, which will dictate its solubility in various solvents.

- **Polar Characteristics:** The presence of two ester functional groups (-COOCH₃) and a nitro group (-NO₂) introduces polarity to the molecule. These groups can participate in dipole-dipole interactions with polar solvents.[4]
- **Non-Polar Characteristics:** The benzene ring is a significant non-polar component of the structure.

Based on these structural features, a qualitative solubility profile can be predicted. A related compound, Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate, is reported to be soluble in chloroform, methanol, and DMSO.[5] Another similar but simpler compound, Methyl 3-nitrobenzoate, is described as slightly soluble in ethanol, ether, and methanol, and insoluble in water.[6] These observations, combined with theoretical principles, inform the predictions in the table below.

Table 1: Predicted Qualitative Solubility of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate**

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
|-----------------------|--|--|---|
| Polar Protic | Water | Insoluble to Very Slightly Soluble | The large non-polar benzene ring is expected to dominate, leading to poor solubility in water despite the presence of polar groups. |
| Methanol, Ethanol | Soluble to Moderately Soluble | The alcohol's hydroxyl group can interact with the ester and nitro groups, while its alkyl chain can interact with the benzene ring. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These are strong polar aprotic solvents capable of dissolving a wide range of organic compounds. |
| Acetone, Acetonitrile | Soluble to Moderately Soluble | These solvents have intermediate polarity and are generally good solvents for compounds with mixed polarity. | |
| Non-Polar | Dichloromethane (DCM), Chloroform | Soluble | The polarity of these solvents is sufficient to interact with the polar groups, and they are excellent solvents for the non-polar benzene ring. |

Toluene, Hexane

Slightly Soluble to
Insoluble

The low polarity of these solvents will not effectively solvate the polar ester and nitro functional groups.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.^{[7][8]} The following protocol outlines the steps to quantitatively measure the solubility of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate**.

Materials and Equipment

- **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate**
- Selected solvents (e.g., water, ethanol, DMSO)
- Scintillation vials or flasks with screw caps
- Orbital shaker or thermomixer with temperature control
- Analytical balance
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

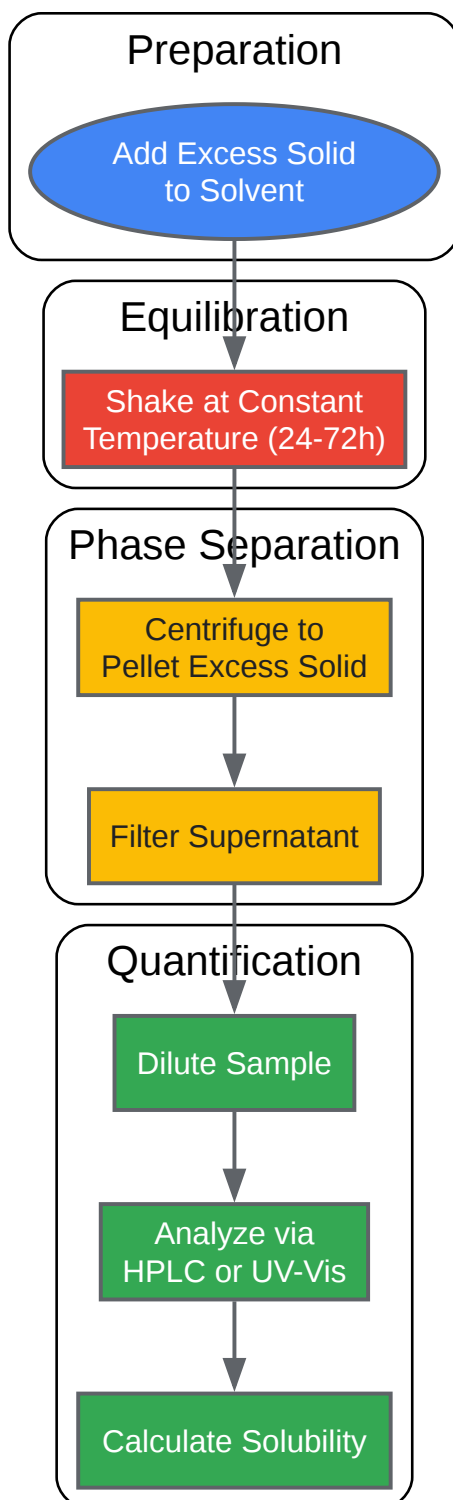
Procedure

- **Preparation:** Add an excess amount of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.^[7]
- **Equilibration:** Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.^[9]
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle.^[7] To ensure complete removal of solid particles, centrifuge the samples at a high speed.
- **Sample Collection:** Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining microscopic particles.
- **Dilution:** Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- **Quantification:** Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of an organic compound.

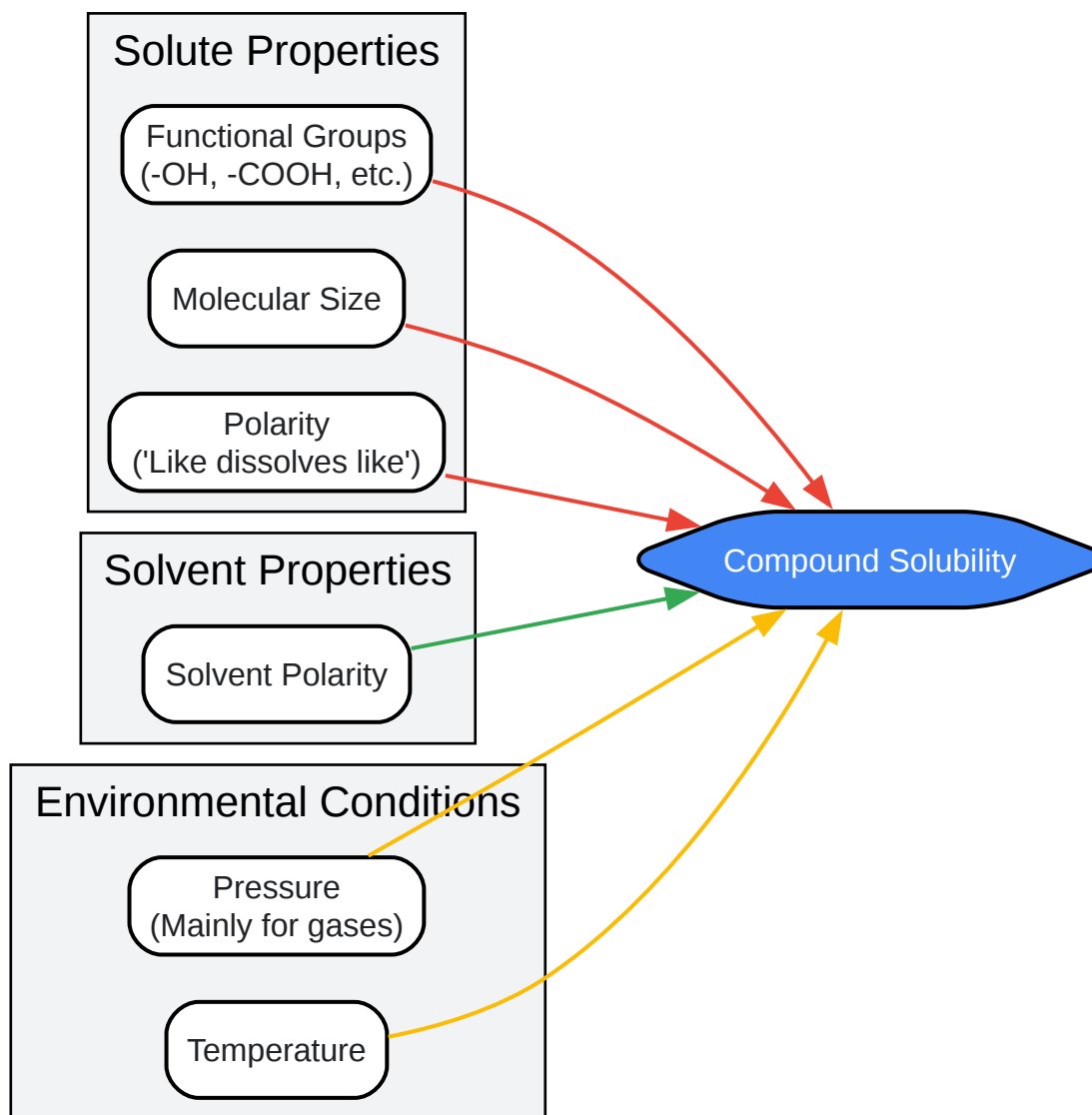
Workflow for Shake-Flask Solubility Determination



[Click to download full resolution via product page](#)

Caption: A flowchart of the shake-flask method for determining solubility.

Factors Affecting Solubility



[Click to download full resolution via product page](#)

Caption: Key factors influencing the solubility of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | C₁₁H₁₁NO₆ | CID 22567524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate CAS 334952-07-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. youtube.com [youtube.com]
- 5. Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate | Benchchem [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- To cite this document: BenchChem. ["Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" solubility in common lab solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140357#methyl-4-2-methoxy-2-oxoethyl-3-nitrobenzoate-solubility-in-common-lab-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com